molecular formula C19H21N3O4S B6009713 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B6009713
M. Wt: 387.5 g/mol
InChI Key: FJKNPJWTEZBBKX-QPJJXVBHSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as NPPB and is known for its ability to inhibit chloride channels. NPPB has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the fields of medicine and biology.

Mechanism of Action

The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the channel and blocks the passage of chloride ions, leading to a decrease in chloride conductance. This mechanism of action has been well-studied and has led to a greater understanding of the function of chloride channels in various physiological processes.
Biochemical and Physiological Effects:
NPPB has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit chloride channels, NPPB has also been shown to have anti-inflammatory properties. It has been used to reduce inflammation in various tissues, including the lungs and the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

NPPB has several advantages for use in lab experiments. It is a well-characterized compound that is readily available in large quantities. It has a known mechanism of action and has been extensively studied for its effects on chloride channels. However, there are also limitations to its use. NPPB has been shown to have off-target effects on other ion channels, which can complicate its use in certain experiments.

Future Directions

There are several future directions for research involving NPPB. One area of interest is in the study of its anti-inflammatory properties. NPPB has been shown to have potential as a treatment for various inflammatory conditions, and further research in this area could lead to the development of new therapies. Another area of interest is in the study of its effects on other ion channels. Understanding the off-target effects of NPPB could lead to a greater understanding of the function of these channels and their role in various physiological processes.

Synthesis Methods

The synthesis of NPPB involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with piperazine. The resulting intermediate is then reacted with cinnamyl alcohol to produce the final product, NPPB. The synthesis of NPPB has been well-documented in scientific literature and has been used to produce large quantities of the compound for research purposes.

Scientific Research Applications

NPPB has been extensively studied for its potential applications in scientific research. One of the most common uses of NPPB is in the study of chloride channels. Chloride channels play an important role in various physiological processes, and NPPB has been shown to inhibit these channels, allowing researchers to study their function in greater detail.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKNPJWTEZBBKX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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